molecular formula C11H22O2 B010554 2-Butyl-4,4,6-trimethyl-1,3-dioxane CAS No. 54546-26-8

2-Butyl-4,4,6-trimethyl-1,3-dioxane

Cat. No. B010554
CAS RN: 54546-26-8
M. Wt: 186.29 g/mol
InChI Key: QUBNQDBPPTZYJL-UHFFFAOYSA-N
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Description

2-Butyl-4,4,6-trimethyl-1,3-dioxane is a colorless liquid with a spicy, herbaceous note . It is used to create freshness in fragrance compositions for use in all applications, especially in fabric care .


Molecular Structure Analysis

The molecular formula of 2-Butyl-4,4,6-trimethyl-1,3-dioxane is C11H22O2 . The structure includes a six-membered dioxane ring with two oxygen atoms and four carbon atoms. Two of the carbon atoms in the ring are each substituted with a methyl group, and one carbon is substituted with a butyl group .


Physical And Chemical Properties Analysis

The molecular weight of 2-Butyl-4,4,6-trimethyl-1,3-dioxane is 186.29 g/mol . It has a topological polar surface area of 18.5 Ų and a complexity of 154 . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

  • Conformational Equilibria Studies : It is used to study conformational equilibria in 5-alkyl-1,3-dioxanes (Riddell & Robinson, 1967).

  • Preparation of Alkylalumoxanes : The compound is utilized in preparing alkylalumoxanes and their structural characterization (Mason, Smith, Bott, & Barron, 1993).

  • Polydiene Formation : It is effective in inducing the formation of polydienes with high vinyl content in alkyllithium-initiated polymerization of butadiene (Bywater, Worsfold, & Black, 1989).

  • Density and Viscosity Measurements : The chemical is used in measuring density and viscosity in binary mixtures with other compounds (Roy, Sinha, & Dakua, 2006).

  • Synthesis of Polyol Chains : It plays a role in the synthesis of polyol chains, such as the roflamycoin polyol (Rychnovsky, Fryszman, & Khire, 1999).

  • Synthesis of 1-Alkynyl Ketones : The compound is used in synthesizing 1-alkynyl ketones and their derivatives (Kruithof, Schmitz, & Klumpp, 1983).

  • Cationic Copolymerizations : It's utilized in cationic 1,2-vinyl addition copolymerizations to determine the relative reactivities of cyclic ketene acetals (Cao, Wu, & Pittman, 1999).

  • Vinylboronate Heck Couplings : 2-Butyl-4,4,6-trimethyl-1,3,2-dioxane is a superior reagent for vinylboronate Heck couplings (Lightfoot et al., 2003).

  • Gasoline Blending and Solvents : It has potential applications as a sustainable gasoline blending component, diesel oxygenate, and industrial solvent (Harvey, Merriman, & Quintana, 2016).

  • Acetal and Thioacetal Formation : Variants of the compound are used in acetal and thioacetal formation research (Stowell, Keith, & King, 2003).

  • Conformational Preference Studies : Research on the stabilities of related compounds provides insights into conformational preferences (Nasrolahi, Ghiasi, & Shafiei, 2019).

  • Synthesis and Derivatives : It's involved in the synthesis of derivatives and related compounds (Woods & Strong, 1967).

  • Mass Spectrometry Analysis : Used in mass spectrometry of 1,3-dioxane derivatives to investigate conformational preference of ions (Albu, 2006).

  • Photophysical Studies : In photophysical studies of dyes in dioxane-water mixtures (Seth et al., 2009).

  • Macrolide Antibiotics Synthesis : Facilitates the rapid synthesis of macrolide antibiotics (Zhang, Kitamura, & Myers, 2015).

  • Transesterification Catalysts : Used in transesterification reactions to produce cyclic and linear products (Selva, Caretto, Noè, & Perosa, 2014).

  • Copolymerization Studies : Its role in cationic copolymerization of cyclic ketene acetals has been studied (Wu, Cao, & Pittman, 1998).

properties

IUPAC Name

2-butyl-4,4,6-trimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-5-6-7-10-12-9(2)8-11(3,4)13-10/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNQDBPPTZYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1OC(CC(O1)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052205
Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4,4,6-trimethyl-1,3-dioxane

CAS RN

54546-26-8
Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54546-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane, 2-butyl-4,4,6-trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054546268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 2-butyl-4,4,6-trimethyl-
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Record name 2-Butyl-4,4,6-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-butyl-4,4,6-trimethyl-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. 4-Tricyclodecylidene butanal was evaluated for genotoxicity, repeated dose toxicity, …
DR Bickers, P Calow, HA Greim, JM Hanifin… - Regulatory Toxicology …, 2003 - Elsevier
Safety evaluation of the large number of diverse chemicals used as fragrance ingredients follows a systematic prioritization of data generation and analysis, consideration of exposure …
Number of citations: 147 www.sciencedirect.com
C Graham, HS Rosenkranz, MH Karol - Regulatory Toxicology and …, 1997 - Elsevier
We report a structure–activity model of chemicals with the potential to cause respiratory allergy developed through the CASE/MultiCASE systems. Chemicals documented to elicit a …
Number of citations: 92 www.sciencedirect.com
J Scognamiglio, CS Letizia, AM Api - Food and chemical toxicology, 2013 - Elsevier
A toxicologic and dermatologic review of 1-[5(Or 6)-Methyl-7(or 8)-1-(methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]ethan-1-one when used as a fragrance ingredient is presented. 1-[5(Or 6)-…
Number of citations: 1 www.sciencedirect.com
H Surburg, J Panten - 2016 - books.google.com
This 6th edition is thoroughly revised and updated, and now additionally includes all commercially important flavor and fragrance materials that entered the market over the past 10 years…
Number of citations: 805 books.google.com
H Surburg, J Panten - docspike.com
The Authors Dr. Horst Surburg Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 37603 Holzminden Dr. Johannes Panten Symrise GmbH & C. KG RD Synthesis Muhlenfeldstr. 1 …
Number of citations: 0 docspike.com
YH Hui, N Dayan, L Kromidas - Wiley Online Library
The number of synthetically produced fragrance and flavor chemicals has since expanded continually as a result of the systematic investigation of essential oils and fragrance …
Number of citations: 0 onlinelibrary.wiley.com
CS Sell - 2019 - books.google.com
Comprehensively teaches all of the fundamentals of fragrance chemistry Ernest Beaux, the perfumer who created Chanel No. 5, said," One has to rely on chemists to find new aroma …
Number of citations: 20 books.google.com
H Surburg, J Panten, H Ziegler, P Kraft, KAD Swift… - airfreshenerlawsuitdotcom …
All books published by Wiley-VCH are carefully produced. Nevertheless, authors, editors, and pub-lisher do not warrant the information contained in these books, including this book, to …
JS Smith - 2000 - search.proquest.com
The goal of this research was to develop structure-activity relationship (SAR) models that could predict irritation based on chemical structure and physicochemical properties to help …
Number of citations: 0 search.proquest.com

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